molecular formula C10H15N5O2S B7189351 1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide

1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide

Cat. No.: B7189351
M. Wt: 269.33 g/mol
InChI Key: OIISWELCANPUJC-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide typically involves multi-step reactions. One common method starts with the preparation of the imidazole and pyrazole precursors. The imidazole ring can be synthesized through the cyclization of amido-nitriles, while the pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as sulfonation, methylation, and coupling reactions under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .

Scientific Research Applications

1-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions or active sites of enzymes, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide is unique due to its combined imidazole and pyrazole rings, along with the sulfonamide group. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S/c1-9-11-3-5-15(9)6-4-13-18(16,17)10-7-12-14(2)8-10/h3,5,7-8,13H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIISWELCANPUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNS(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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